
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, also known as BMH-21, is a chemical compound that has gained attention in the scientific community due to its potential as a cancer treatment. BMH-21 has shown promising results in preclinical studies and has the potential to become an effective treatment for various types of cancer.
作用機序
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide works by targeting a specific protein called heat shock protein 90 (Hsp90), which is overexpressed in cancer cells. Hsp90 is involved in the stabilization and activation of many proteins that are critical for cancer cell survival and growth. By inhibiting Hsp90, this compound disrupts these signaling pathways and induces cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. It induces cell cycle arrest, inhibits angiogenesis, and promotes apoptosis, all of which contribute to its anticancer activity. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide as a research tool is its selectivity for cancer cells. This makes it a useful compound for studying cancer biology and developing new cancer treatments. However, this compound is still in the preclinical stage of development, and more research is needed to determine its safety and efficacy in humans. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One area of interest is the development of new analogs with improved potency and selectivity. Another direction is the investigation of this compound in combination with other cancer treatments to enhance their efficacy. Additionally, more research is needed to understand the safety and toxicity of this compound in humans, which will be critical for its eventual clinical development.
合成法
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide can be synthesized using a multistep process involving the reaction of 2-hydroxy-7-methylquinoline with p-tolyl isocyanate and subsequent bromination. This synthesis method has been reported in several scientific papers and has been optimized for high yield and purity.
科学的研究の応用
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively kill cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. This compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and leukemia, and has shown potent anticancer activity.
特性
IUPAC Name |
2-bromo-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-8-11-20(12-9-16)28(25(30)21-5-3-4-6-22(21)26)15-19-14-18-10-7-17(2)13-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNCFAUOBWFVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


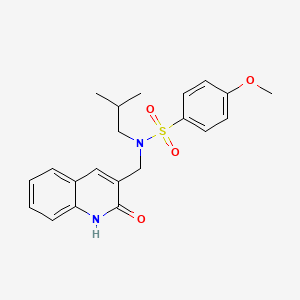
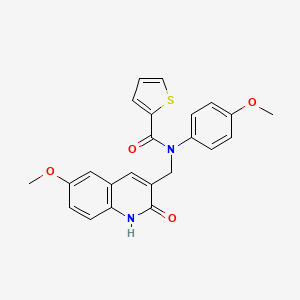

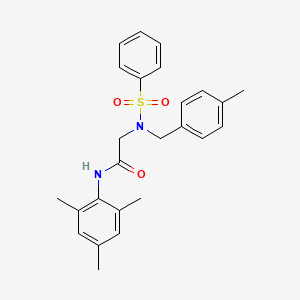
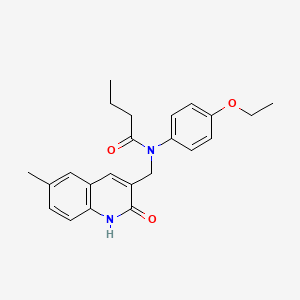
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)
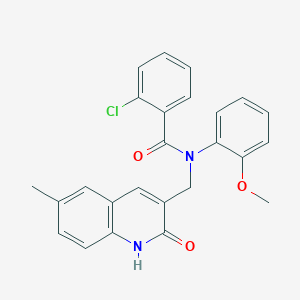


![ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7699764.png)
![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)

